

ZK756326 dihydrochloride CAS number and molecular weight.

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Compound of Interest

Compound Name: ZK756326 dihydrochloride

Cat. No.: B1139076

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ZK756326 Dihydrochloride: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **ZK756326 dihydrochloride**, a non-peptide agonist of the C-C chemokine receptor 8 (CCR8). This document consolidates key chemical and biological data, outlines experimental methodologies for its characterization, and visualizes its signaling pathways and experimental workflows.

Core Compound Data

ZK756326 dihydrochloride is a small molecule investigated for its selective agonistic activity on CCR8, a G protein-coupled receptor (GPCR) involved in immune responses.^{[1][2]}

| Property | Value | Source |
|-------------------|--|--------------|
| CAS Number | 1780259-94-0 | [1][2][3][4] |
| Molecular Weight | 429.38 g/mol | [2][3][4][5] |
| Molecular Formula | C ₂₁ H ₃₀ Cl ₂ N ₂ O ₃ | [2][3][4] |
| Purity | ≥98% | [1] |
| Appearance | Crystalline solid | [1] |
| Synonyms | ZK-756326, ZK 756326 | [3][4] |
| IUPAC Name | 2-[2-[4-[(3-phenoxyphenyl)methyl]-1-piperazinyl]ethoxy]ethanol dihydrochloride | [3] |

Mechanism of Action and Signaling Pathway

ZK756326 acts as an agonist at the CCR8 receptor.[1][2] Its binding initiates a signaling cascade that is predominantly dependent on the G α i subunit of the G protein complex.[1] This activation leads to downstream cellular responses, most notably an increase in intracellular calcium concentration.[1][2] While it is a full agonist for calcium mobilization, its signaling profile can differ from that of the endogenous ligand, CCL1, particularly concerning cell migration, suggesting it may act as a biased agonist.[1]

Studies have shown that ZK756326 inhibits the binding of the natural CCR8 ligand, CCL1 (also known as I-309), with an IC₅₀ value of 1.8 μ M.[4][5] While demonstrating selectivity for CCR8, it has been observed to interact with some serotonergic and adrenergic receptors at higher concentrations.[2]



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Figure 1: ZK756326-mediated CCR8 signaling pathway.

Experimental Protocols

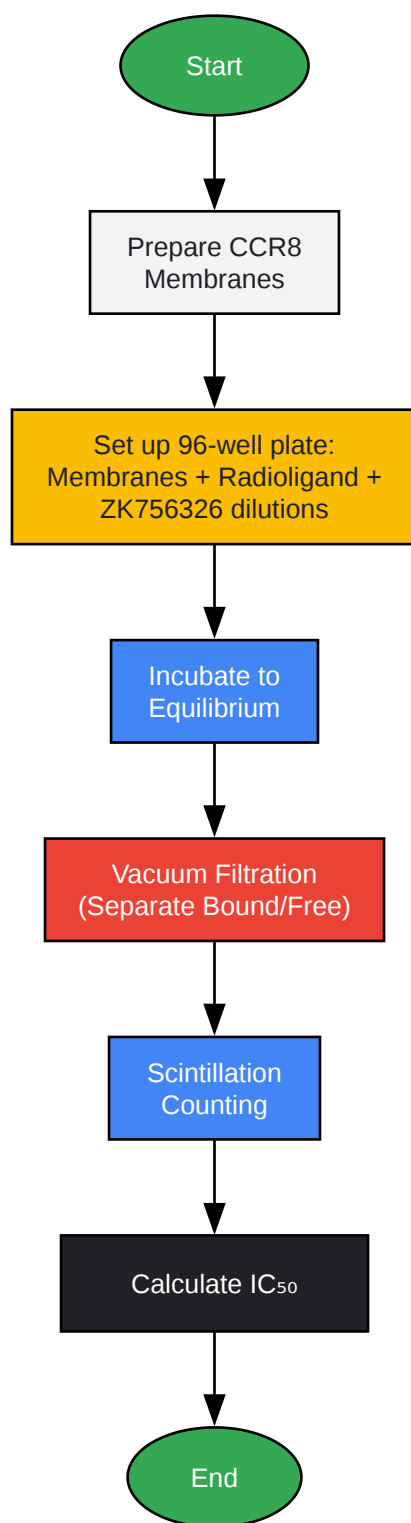
The characterization of **ZK756326 dihydrochloride** typically involves a series of in vitro assays to determine its binding affinity, functional activity, and selectivity.

Receptor Binding Assay

Objective: To determine the affinity of ZK756326 for the CCR8 receptor by measuring its ability to compete with a radiolabeled ligand.

Methodology:

- **Membrane Preparation:** Membranes are prepared from cells overexpressing the human CCR8 receptor.
- **Assay Setup:** The assay is typically performed in a 96-well plate format. Each well contains the cell membrane preparation, a fixed concentration of a radiolabeled CCR8 ligand (e.g., ^{125}I -CCL1), and varying concentrations of ZK756326.
- **Incubation:** The plate is incubated to allow the binding to reach equilibrium.
- **Separation:** Bound and free radioligand are separated by rapid vacuum filtration through a filter mat that traps the cell membranes.
- **Detection:** The radioactivity retained on the filter is quantified using a scintillation counter.
- **Data Analysis:** The data are analyzed using non-linear regression to calculate the IC_{50} value, which is the concentration of ZK756326 that inhibits 50% of the specific binding of the radioligand.



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Figure 2: Workflow for a CCR8 receptor binding assay.

Calcium Mobilization Assay

Objective: To measure the functional agonistic activity of ZK756326 by detecting changes in intracellular calcium levels following CCR8 activation.

Methodology:

- **Cell Culture:** Cells expressing the CCR8 receptor (e.g., U87 MG cells) are cultured in 96-well plates.^[2]
- **Dye Loading:** The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) that exhibits increased fluorescence upon binding to Ca^{2+} .^[2]
- **Compound Addition:** Varying concentrations of ZK756326 are added to the wells.
- **Signal Detection:** The fluorescence intensity is measured over time using a plate reader with kinetic reading capabilities, such as a Fluorometric Imaging Plate Reader (FLIPR).
- **Data Analysis:** The increase in fluorescence, corresponding to the rise in intracellular calcium, is plotted against the concentration of ZK756326. A dose-response curve is generated to determine the EC_{50} value, which is the concentration that elicits 50% of the maximal response.

Selectivity Profile

To assess the specificity of ZK756326, binding competition assays are performed against a panel of other G protein-coupled receptors. At a concentration of 50 μM , ZK756326 has shown greater than 28-fold selectivity for CCR8 over 26 other GPCRs.^[2] However, it displays some off-target activity at serotonergic receptors (5-HT_{1a}, 5-HT_{2n}, 5-HT_{2n}, and 5-HT_{5a}) with IC_{50} values of 5.4, 4.4, 34.8, and 16 μM , respectively.^{[1][2]}

This technical guide provides a foundational understanding of **ZK756326 dihydrochloride** for research and development purposes. The provided data and protocols serve as a starting point for further investigation into the therapeutic potential of this CCR8 agonist.

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Phone: (601) 213-4426

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